![molecular formula C13H8Cl2N2S3 B3010936 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 672951-73-4](/img/structure/B3010936.png)
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is a complex organic compound with the molecular formula C13H8Cl2N2S3 This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a 2,4-dichlorophenylsulfanyl group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atoms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms and identify the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidin-4-ones
- Thieno[3,2-d]pyrimidine-2,4-diones
- Thieno[3,4-b]pyridine derivatives
Uniqueness
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is unique due to the specific substitution pattern on the thieno[3,2-d]pyrimidine core.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-2-methylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S3/c1-18-13-16-9-4-5-19-11(9)12(17-13)20-10-3-2-7(14)6-8(10)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMZQWXUNUOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=C(C=C(C=C3)Cl)Cl)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
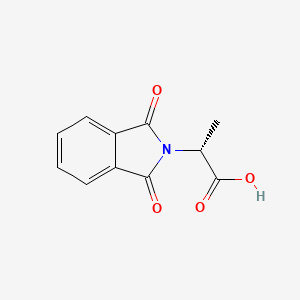
![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)
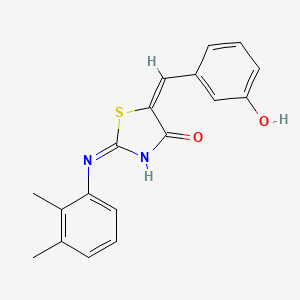


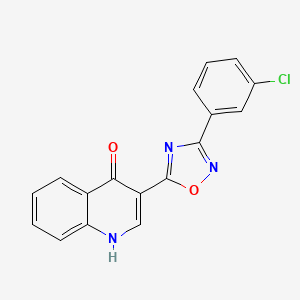
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3010865.png)
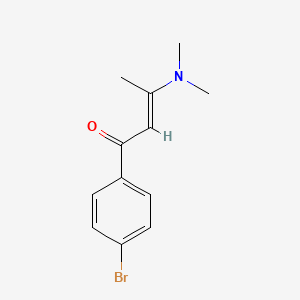
![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B3010869.png)
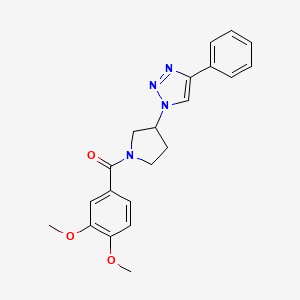
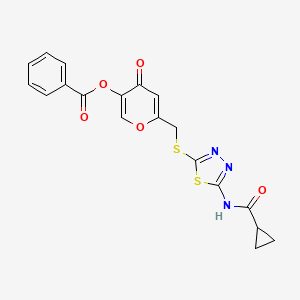
![1-(2,3-Dimethyl-indol-1-yl)-3-{4-[3-(2,3-dimethyl-indol-1-yl)-2-hydroxy-propyl]-piperazin-1-yl}-propan-2-ol](/img/structure/B3010874.png)

